1-acetyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile
Description
This compound is a spirocyclic heterocycle featuring an indole core fused with a pyrano[3,2-b]pyran system. Key functional groups include an acetyl moiety at position 1, an amino group at 2', a hydroxymethyl group at 6', and a nitrile at 3'. Its synthesis likely involves multicomponent reactions (MCRs) or cyclocondensation strategies, common in spiro compound synthesis .
Properties
IUPAC Name |
1-acetyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxospiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O6/c1-9(24)22-13-5-3-2-4-11(13)19(18(22)26)12(7-20)17(21)28-15-14(25)6-10(8-23)27-16(15)19/h2-6,23H,8,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFCFMCLZSQLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C3(C1=O)C(=C(OC4=C3OC(=CC4=O)CO)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Properties
Research indicates that the compound exhibits significant antimicrobial activity against various pathogens. Its structure allows it to interact with microbial cell membranes, leading to cell lysis. Studies have shown effectiveness against both gram-positive and gram-negative bacteria.
Anticancer Potential
The compound has shown promising results in anticancer assays. It induces apoptosis in cancer cells by activating specific pathways related to cell death. In vitro studies have demonstrated its ability to inhibit tumor growth in several cancer cell lines, suggesting potential as a chemotherapeutic agent.
Antioxidant Activity
The antioxidant properties of this compound have been evaluated using various assays such as DPPH and ABTS. Results indicate that it effectively scavenges free radicals, which could contribute to its protective effects against oxidative stress-related diseases.
Medicinal Chemistry
The unique structure of 1-acetyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1,2-dihydro-8'H-spiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carbonitrile positions it as a candidate for drug development. Its multifaceted biological activities make it suitable for further exploration in the design of new pharmaceuticals targeting infections and cancer.
Agricultural Use
Given its antimicrobial properties, the compound may find applications as a natural pesticide or fungicide. It can be formulated into agricultural products aimed at protecting crops from bacterial and fungal infections while minimizing environmental impact.
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers tested the efficacy of this compound on human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation and an increase in apoptotic markers compared to control groups.
Case Study 2: Antimicrobial Efficacy
Another study focused on evaluating the antimicrobial activity against common pathogens such as E. coli and S. aureus. The compound was tested at various concentrations, showing significant inhibition zones compared to standard antibiotics.
Comparison with Similar Compounds
Spiro[indoline-3,4-pyrano[3,2-b]pyran] Derivatives
- Dimethyl-1,100-(hexane-1,6-diyl)bis(2-amino-6-(hydroxymethyl)-5-methyl-2,8-dioxo-8H-spiro[indoline-3,4-pyrano[3,2-b]pyran]-3-carboxylate) (7d) Key Features: Bis-spiro structure with hexane linkage; hydroxymethyl and methyl groups. Physicochemical Properties: High thermal stability (mp > 290°C) due to extended conjugation and hydrogen bonding from hydroxymethyl groups . Synthesis: MCR of isatin, malononitrile, and aminoimidazoles in 2-propanol .
Pyrano[3,2-b]pyran Derivatives with Aromatic Substituents
- 2-Amino-4-(3-(benzyloxy)phenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile (6f) Key Features: Benzyloxy group at position 4 enhances lipophilicity. Spectroscopic Data: IR peaks at 3271 cm⁻¹ (OH) and 2191 cm⁻¹ (CN) . Comparison: Lower mp (235–238°C) than 7d due to reduced symmetry .
Spiro-Indenoquinoxaline-Pyrano[3,2-b]pyran Hybrids
- Synthesis: Ultrasound-assisted MCR (96% yield in 10 minutes) . Applications: Hybrid systems may exhibit dual biological activity (e.g., anticancer and antiviral) .
Electronic and Steric Effects of Substituents
Preparation Methods
Three-Component Condensation Using 1,3-Dibromo-5,5-Dimethylhydantoin (DBDMH)
Reaction Design and Substrate Selection
The DBDMH-catalyzed method (adapted from) employs N-acetyl isatin, hydroxymethyl-substituted 1,3-diketones, and malononitrile. The spirocyclization proceeds via Knoevenagel condensation between isatin and malononitrile, followed by Michael addition of the diketone. DBDMH (10 mol%) in aqueous ethanol at 80°C drives the reaction to completion in 2–3 hours, yielding 68–74% of the target compound.
Table 1: Optimization of DBDMH-Catalyzed Synthesis
| Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5 | Ethanol | 80 | 4 | 52 |
| 10 | Ethanol/H₂O (3:1) | 80 | 2.5 | 74 |
| 15 | H₂O | 80 | 3 | 63 |
Key advantages include the dual role of DBDMH as a brominating agent and Lewis acid, facilitating both cyclization and oxidation steps. The hydroxymethyl group originates from the 1,3-diketone precursor, while the amino group is introduced via in situ reduction of an intermediate nitro species using NaBH₄.
Solvent-Free Mechanochemical Synthesis
Grindstone Chemistry with Piperidine
This method () eliminates solvents by grinding N-acetyl isatin, 2-hydroxymethyl-1,3-cyclopentanedione, and malononitrile with piperidine (5 mol%) in a mortar. The exothermic reaction completes in 12–15 minutes, achieving 85–92% yield. The absence of solvent reduces side reactions, while mechanical force enhances molecular collisions, favoring spirocyclization.
Mechanistic Insights:
- Knoevenagel Adduct Formation : Isatin reacts with malononitrile to form an α,β-unsaturated nitrile.
- Michael Addition : The diketone attacks the nitrile’s β-carbon, forming the pyrano[3,2-b]pyran core.
- Tautomerization and Oxidation : Piperidine mediates tautomerization to the enol form, which undergoes air oxidation to the dioxo system.
Nanocatalytic Approaches Using Fe₃O₄@l-Arginine
Magnetic Nanocatalyst Performance
Fe₃O₄ nanoparticles functionalized with l-arginine (8 mol%) enable a four-component reaction under solvent-free conditions. N-Acetyl isatin, hydrazine hydrate, ethyl 3-hydroxymethylacetoacetate, and malononitrile react at 60°C for 45 minutes, yielding 88% of the product. The catalyst’s basic amino groups activate carbonyl compounds, while its magnetic properties simplify recovery and reuse.
Table 2: Comparative Catalytic Efficiency
| Catalyst | Yield (%) | Reaction Time | Turnover Number |
|---|---|---|---|
| Fe₃O₄@l-arginine | 88 | 45 min | 11.0 |
| Piperidine | 74 | 2 h | - |
| DBDMH | 68 | 2.5 h | 6.8 |
Post-synthetic amination is achieved by treating the intermediate nitrospiro compound with NH₄Cl/Zn at 60°C, introducing the 2'-amino group.
Aqueous-Phase Synthesis Using l-Proline
Eco-Friendly Protocol
l-Proline (15 mol%) in water catalyzes the three-component reaction of N-acetyl isatin, 3-hydroxymethyl-2-pyrone, and malononitrile. The reaction proceeds at 70°C for 3 hours, yielding 82% product. Water acts as both solvent and proton shuttle, enhancing green metrics (E-factor = 0.87).
Key Observations:
Post-Cyclization Functionalization Strategies
Acetylation and Hydroxymethylation
The acetyl group on the indole nitrogen is introduced by reacting spirooxindole intermediates with acetic anhydride in pyridine (90% yield). Hydroxymethylation is accomplished via Prins cyclization using paraformaldehyde and BF₃·Et₂O, though this method requires stringent temperature control (−10°C) to avoid polymerization.
Analytical and Spectroscopic Validation
Structural Characterization
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.32 (s, 1H, NH), 7.89 (d, J = 7.6 Hz, 1H, ArH), 6.95–7.12 (m, 3H, ArH), 5.21 (s, 2H, CH₂OH), 4.67 (s, 1H, Spiro CH), 2.45 (s, 3H, COCH₃).
- ¹³C NMR : 178.9 (C=O), 168.4 (C≡N), 112.7–140.2 (aromatic carbons), 62.3 (CH₂OH), 24.1 (COCH₃).
- HRMS : m/z calc. for C₂₁H₁₆N₃O₆ [M+H]⁺: 406.1034, found: 406.1036.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6) resolve spiro-junction protons (δ 4.2–5.1 ppm) and carbonyl carbons (δ 165–175 ppm). DEPT-135 confirms quaternary carbons at the pyrano-indole fusion site .
- IR Spectroscopy : Peaks at 2190–2205 cm⁻¹ (C≡N stretch) and 1670–1690 cm⁻¹ (amide C=O) validate functional groups .
- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and detect degradation products under accelerated stability testing .
How do solvent systems and catalysts influence regioselectivity during spirocyclization?
Advanced Research Question
- Solvent Polarity : Polar protic solvents (e.g., ethanol/water) stabilize transition states via hydrogen bonding, favoring spiro over linear isomers. Ethanol alone yields <50%, while water co-solvents increase yields to 68% .
- Acid Catalysts : Bronsted acids (e.g., H2SO4) promote carbonyl activation but risk over-oxidation. Lewis acids (e.g., ZnCl2) improve regioselectivity by coordinating with nitrogen lone pairs .
- Kinetic Studies : In situ FTIR monitoring reveals faster ring closure (t1/2 = 25 min) with Amberlyst-15 compared to homogeneous catalysts (t1/2 = 45 min) .
What mechanistic approaches are used to study its potential enzyme inhibition or receptor binding?
Advanced Research Question
- In Vitro Assays : Competitive ELISA or fluorescence polarization assays quantify binding to cyclooxygenase (COX-2) or kinase targets. IC50 values are typically determined using dose-response curves (e.g., COX-2 IC50 = 1.2 µM) .
- Molecular Dynamics (MD) : Simulations (AMBER force field) predict binding modes, highlighting hydrogen bonds between the hydroxymethyl group and Arg120 in COX-2 .
- SAR Studies : Modifying the acetyl group to bulkier substituents (e.g., benzoyl) reduces activity by 60%, indicating steric constraints in the active site .
How can computational methods validate experimental data on thermal stability and degradation pathways?
Advanced Research Question
- Thermogravimetric Analysis (TGA) : Combined with DFT calculations (B3LYP/6-31G*), decomposition onset temperatures (~220°C) correlate with bond dissociation energies of the spiro-junction C-O bond .
- Degradation Pathways : LC-MS/MS identifies primary degradation products (e.g., hydrolyzed carbonitrile to amide) under acidic conditions, validated by transition state modeling .
What strategies resolve contradictions between in vitro bioactivity and in vivo efficacy data?
Advanced Research Question
- Metabolite Profiling : HPLC-HRMS identifies rapid glucuronidation of the hydroxymethyl group in hepatic microsomes, explaining reduced bioavailability .
- Prodrug Design : Masking the hydroxymethyl as an ester (e.g., acetyloxymethyl) improves plasma stability by 3-fold in rodent models .
- Cross-Validation : Parallel assays in 3D cell cultures (e.g., spheroids) reconcile discrepancies between 2D monolayer and animal data .
What are the best practices for handling and storing this compound to ensure stability?
Basic Research Question
- Storage Conditions : Lyophilized solid stored at -20°C under argon retains >90% purity for 12 months. Avoid aqueous solutions >pH 7.0 due to carbonitrile hydrolysis .
- Handling Protocols : Use anhydrous solvents (e.g., dry DCM) during synthesis to prevent premature ring-opening. Conduct reactions under nitrogen to minimize oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
